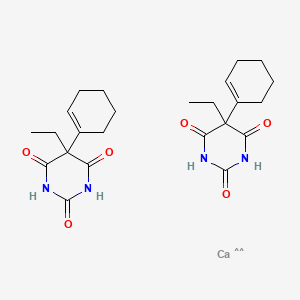

Phanodorn calcium (TN)

Description

Phanodorn Calcium (TN) is a synthetic calcium-based compound, often utilized in clinical settings for managing conditions such as hyperphosphatemia in chronic kidney disease (CKD) or as a calcium supplement for bone health. Its primary mechanism involves binding dietary phosphate in the gastrointestinal tract or serving as a bioavailable calcium source for skeletal mineralization .

Properties

Molecular Formula |

C24H32CaN4O6 |

|---|---|

Molecular Weight |

512.6 g/mol |

InChI |

InChI=1S/2C12H16N2O3.Ca/c2*1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h2*6H,2-5,7H2,1H3,(H2,13,14,15,16,17); |

InChI Key |

VTWDCFPFEZUVRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2.CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2.[Ca] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Calcium Carbonate

Calcium carbonate is a widely used phosphate binder and calcium supplement. Key comparisons include:

Studies indicate that Phanodorn Calcium may offer a safer profile for long-term use in CKD patients compared to calcium carbonate, particularly in reducing hypercalcemia risk .

Comparison with Lanthanum Carbonate

Lanthanum carbonate, a non-calcium phosphate binder, is preferred in CKD patients with hypercalcemia. Key differences:

Phanodorn Calcium is advantageous in patients requiring calcium supplementation, whereas lanthanum carbonate is reserved for those with contraindications to calcium intake .

Comparison with Tricalcium Phosphate and Amorphous Calcium Phosphates (ACPs)

Tricalcium phosphate (TCP) and ACPs are used in bone grafts and supplements:

Phanodorn Calcium may lack the osteogenic advantages of ACPs or TCP in bone repair but could be more suitable for systemic calcium supplementation .

Comparison with Plant-Based Calcium Sources

Plant-based calcium (e.g., Lithothamnion calcareum) differs significantly in composition:

Plant-based calcium exhibits higher bioavailability due to synergistic trace minerals, whereas Phanodorn Calcium offers standardized dosing .

Q & A

How can PICO and FINER frameworks refine research questions on calcium’s therapeutic efficacy in osteoporosis or MEN1-associated hyperparathyroidism?

- PICO Application :

- Population : Postmenopausal women with osteoporosis.

- Intervention : Phanodorn calcium (TN) + vitamin D supplementation.

- Comparison : Placebo or bisphosphonates.

- Outcome : Bone mineral density (BMD) change at 12 months .

- FINER Evaluation : Ensure feasibility (e.g., accessible biomarkers like P1NP/CTX) and novelty (e.g., exploring gut microbiota-calcium interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.